molecular formula C16H27NS2 B12908848 2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine CAS No. 67036-42-4

2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine

Cat. No.: B12908848
CAS No.: 67036-42-4
M. Wt: 297.5 g/mol
InChI Key: VHEQRLBQWLDLNC-UHFFFAOYSA-N
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Description

2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine is an organic compound characterized by the presence of tert-butylthio groups attached to a tetrahydroindolizine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine typically involves the reaction of a suitable indolizine precursor with tert-butylthiol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for 2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The tert-butylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for studies in drug discovery and development.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine involves its interaction with specific molecular targets and pathways. The tert-butylthio groups can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis(tert-butylthio)-1,4-naphthoquinone: Similar in structure but with a naphthoquinone core.

    2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroquinoline: Similar in structure but with a tetrahydroquinoline core.

Uniqueness

2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine is unique due to its tetrahydroindolizine core, which imparts distinct chemical and biological properties

Properties

CAS No.

67036-42-4

Molecular Formula

C16H27NS2

Molecular Weight

297.5 g/mol

IUPAC Name

2,3-bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine

InChI

InChI=1S/C16H27NS2/c1-15(2,3)18-13-11-12-9-7-8-10-17(12)14(13)19-16(4,5)6/h11H,7-10H2,1-6H3

InChI Key

VHEQRLBQWLDLNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=C(N2CCCCC2=C1)SC(C)(C)C

Origin of Product

United States

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